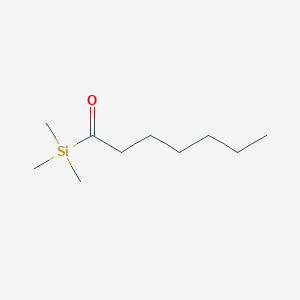
1-(Trimethylsilyl)heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)heptan-1-one is an organic compound with the molecular formula C10H22OSi. It consists of a heptanone backbone with a trimethylsilyl group attached to the first carbon atom. This compound is notable for its unique structural properties, which include a total of 33 bonds, 11 non-hydrogen bonds, one multiple bond, six rotatable bonds, and one double bond .
準備方法
The synthesis of 1-(Trimethylsilyl)heptan-1-one can be achieved through various synthetic routes. One common method involves the reaction of heptanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether by removing the hydrogen chloride produced during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(Trimethylsilyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride typically produces an alcohol.
科学的研究の応用
1-(Trimethylsilyl)heptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of drug candidates.
作用機序
The mechanism by which 1-(Trimethylsilyl)heptan-1-one exerts its effects is primarily related to its ability to act as a protecting group for alcohols. The trimethylsilyl group can temporarily block reactive sites on a molecule, allowing for selective reactions to occur at other positions. This protection is achieved through the formation of a silyl ether, which can be removed under specific conditions to regenerate the original alcohol .
類似化合物との比較
1-(Trimethylsilyl)heptan-1-one can be compared to other silyl-protected ketones and alcohols, such as:
Trimethylsilyl chloride: Used to introduce the trimethylsilyl group into molecules.
Trimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
Trimethylsilyl acetylene: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which combines the properties of a ketone with the protective capabilities of a trimethylsilyl group. This dual functionality makes it a valuable reagent in both laboratory and industrial settings .
特性
CAS番号 |
82903-03-5 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
1-trimethylsilylheptan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h5-9H2,1-4H3 |
InChIキー |
HQZUZWVVCZFPGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















